1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using trifluoromethylating agents under specific conditions . Another approach involves the use of difluoromethoxy reagents in the presence of catalysts to achieve the desired substitution on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene
- 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene
- 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene
Comparison: Compared to these similar compounds, 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as higher thermal stability and specific reactivity patterns.
Properties
Molecular Formula |
C12H7F5O |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
NQHXBESJXLRQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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